REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:17])[C:4]1[C:5](=[C:9]([F:16])[C:10]([F:15])=[C:11]([F:14])[C:12]=1[F:13])C(O)=O.C(N(CCCCCCCC)CCCCCCCC)CCCCCCC>>[CH3:1][O:2][C:3](=[O:17])[C:4]1[CH:5]=[C:9]([F:16])[C:10]([F:15])=[C:11]([F:14])[C:12]=1[F:13]
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Name
|
3,4,5,6-tetrafluorophthalic acid-monomethyl ester
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
COC(C=1C(C(=O)O)=C(C(=C(C1F)F)F)F)=O
|
Name
|
|
Quantity
|
27.9 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)N(CCCCCCCC)CCCCCCCC
|
Name
|
three
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
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Type
|
CUSTOM
|
Details
|
stirred at 140° C. for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was separated by distillation
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C(=C(C(=C1)F)F)F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.5 g | |
YIELD: PERCENTYIELD | 94.2% | |
YIELD: CALCULATEDPERCENTYIELD | 94.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |